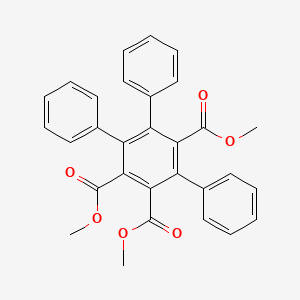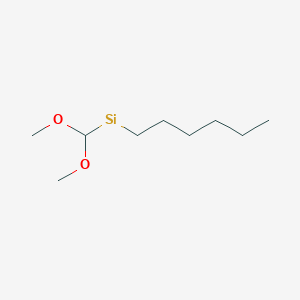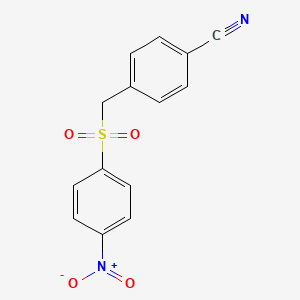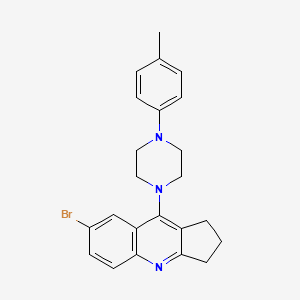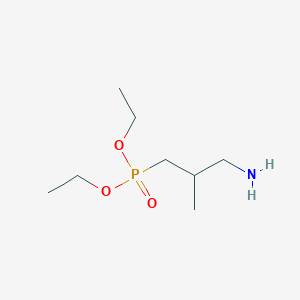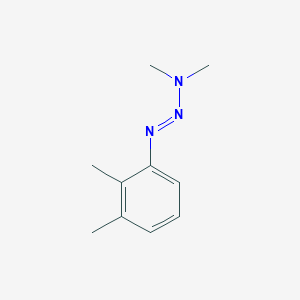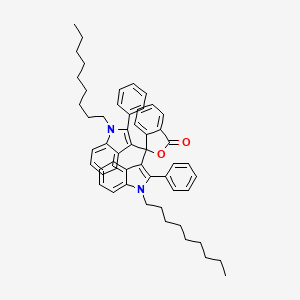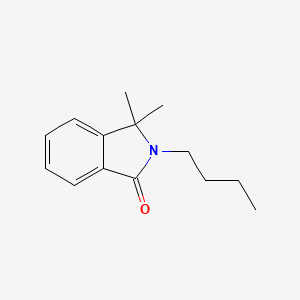
2-Butyl-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one is an organic compound belonging to the class of isoindolones Isoindolones are heterocyclic compounds containing a fused ring system with nitrogen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common method includes the reaction of appropriate starting materials under controlled conditions to form the desired isoindolone structure. For instance, the reaction may involve the use of butyl and dimethyl substituents in the presence of a catalyst to facilitate the formation of the isoindolone ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Butyl-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The isoindolone ring can undergo substitution reactions with various reagents to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups into the isoindolone ring .
Wissenschaftliche Forschungsanwendungen
2-Butyl-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and as a precursor in organic synthesis
Wirkmechanismus
The mechanism of action of 2-Butyl-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: Shares structural similarities but differs in the substituents and specific ring structure.
tert-Butyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate: Another heterocyclic compound with a different core structure but similar substituents
Uniqueness: 2-Butyl-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one is unique due to its specific isoindolone ring structure and the presence of butyl and dimethyl substituents, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
50564-91-5 |
|---|---|
Molekularformel |
C14H19NO |
Molekulargewicht |
217.31 g/mol |
IUPAC-Name |
2-butyl-3,3-dimethylisoindol-1-one |
InChI |
InChI=1S/C14H19NO/c1-4-5-10-15-13(16)11-8-6-7-9-12(11)14(15,2)3/h6-9H,4-5,10H2,1-3H3 |
InChI-Schlüssel |
ZBWZOOIGGHQZHL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C(=O)C2=CC=CC=C2C1(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


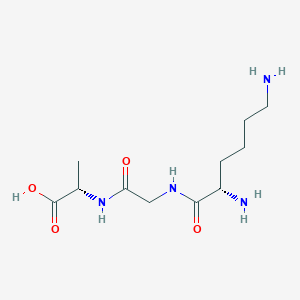
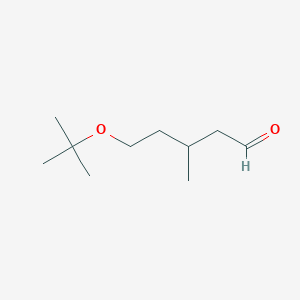
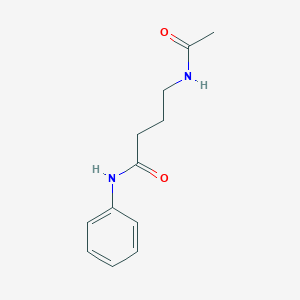
![3-Oxo-4-[2-(2,4,5-trichlorophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14654064.png)
![N-(2-chloroethyl)-N-methyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline](/img/structure/B14654066.png)
